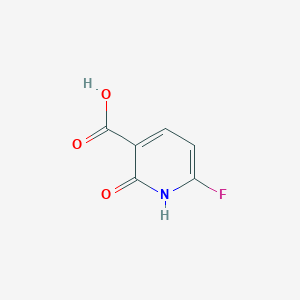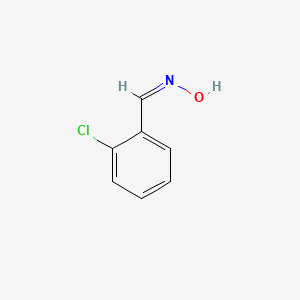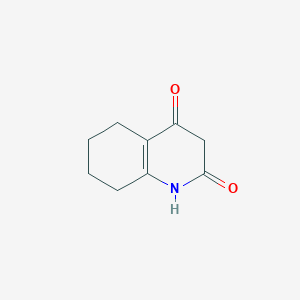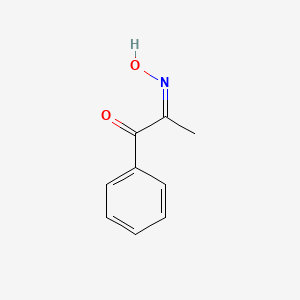
(2-Amino-4-cyanophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-cyanophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyanophenyl)boronic acid typically involves the reaction of 2-amino-4-cyanophenyl derivatives with boron-containing reagents. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-4-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Amino-4-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (2-Amino-4-cyanophenyl)boronic acid primarily involves its role as a Lewis acid. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- 4-Cyanophenylboronic acid
- 2-Cyanophenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: (2-Amino-4-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups, which provide additional reactivity and versatility in chemical synthesis. Compared to 4-Cyanophenylboronic acid and 2-Cyanophenylboronic acid, the amino group in this compound allows for further functionalization and derivatization. The pinacol ester derivative, on the other hand, offers enhanced stability and ease of handling .
Propriétés
Formule moléculaire |
C7H7BN2O2 |
|---|---|
Poids moléculaire |
161.96 g/mol |
Nom IUPAC |
(2-amino-4-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,10H2 |
Clé InChI |
YNYMSUQBEHPULZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C#N)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)



![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)





![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
